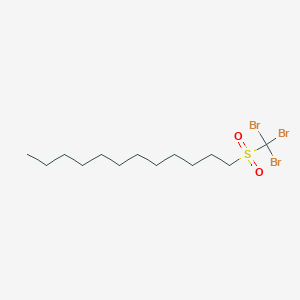
(3R)-7-(Benzyloxy)-3-butyl-2-benzofuran-1(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-7-(Benzyloxy)-3-butyl-2-benzofuran-1(3H)-one: is a chemical compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of a benzyloxy group at the 7th position, a butyl group at the 3rd position, and a benzofuran core structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-7-(Benzyloxy)-3-butyl-2-benzofuran-1(3H)-one typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of ortho-hydroxyaryl ketones with aldehydes or the use of palladium-catalyzed coupling reactions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of the benzofuran core with benzyl bromide in the presence of a base such as potassium carbonate.
Addition of the Butyl Group: The butyl group can be added through a Friedel-Crafts alkylation reaction using butyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing efficiency and minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to convert ketones to alcohols.
Substitution: The benzyloxy and butyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of benzofuran-2-carboxylic acid.
Reduction: Formation of 3-butyl-7-hydroxy-2-benzofuran-1(3H)-one.
Substitution: Formation of various substituted benzofurans depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3R)-7-(Benzyloxy)-3-butyl-2-benzofuran-1(3H)-one: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3R)-7-(Benzyloxy)-3-butyl-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The benzyloxy group may enhance its binding affinity to certain enzymes or receptors, while the butyl group may influence its lipophilicity and cellular uptake. Detailed studies on its molecular targets and pathways are necessary to fully understand its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (±)-4-[(Benzyloxy)methyl]-dihydrofuran-2(3H)-one
- Tert-butyl (3R)-4-[(3aS,8aR)-2,2-dimethyl-2H,3H,3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-3-yl]-3-{[3-(benzyloxy)phenyl]methyl}-4-oxobutanoate
Comparison
- (±)-4-[(Benzyloxy)methyl]-dihydrofuran-2(3H)-one : This compound shares the benzyloxy group but has a different core structure (dihydrofuran instead of benzofuran). It may exhibit different chemical reactivity and biological activity due to the structural differences.
- Tert-butyl (3R)-4-[(3aS,8aR)-2,2-dimethyl-2H,3H,3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-3-yl]-3-{[3-(benzyloxy)phenyl]methyl}-4-oxobutanoate : This compound has a more complex structure with additional functional groups, which may result in unique properties and applications compared to (3R)-7-(Benzyloxy)-3-butyl-2-benzofuran-1(3H)-one.
Eigenschaften
CAS-Nummer |
649552-16-9 |
|---|---|
Molekularformel |
C19H20O3 |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
(3R)-3-butyl-7-phenylmethoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C19H20O3/c1-2-3-11-16-15-10-7-12-17(18(15)19(20)22-16)21-13-14-8-5-4-6-9-14/h4-10,12,16H,2-3,11,13H2,1H3/t16-/m1/s1 |
InChI-Schlüssel |
CUWNTRBVGLVKDF-MRXNPFEDSA-N |
Isomerische SMILES |
CCCC[C@@H]1C2=C(C(=CC=C2)OCC3=CC=CC=C3)C(=O)O1 |
Kanonische SMILES |
CCCCC1C2=C(C(=CC=C2)OCC3=CC=CC=C3)C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Dodecyloxy)phenoxy]ethane-1-thiol](/img/structure/B12604368.png)

![1-Bromo-4-{2-[(2S)-2-methylbutoxy]ethyl}benzene](/img/structure/B12604383.png)
silane](/img/structure/B12604387.png)

![{[4,4-Diethoxy-2-(methylsulfanyl)but-1-en-1-yl]sulfanyl}benzene](/img/structure/B12604401.png)

![[(3-Dodecylthiene-2,5-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B12604424.png)


![(Naphthalen-2-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B12604459.png)


![3-[2-(2-Ethoxyphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12604466.png)
